molecular formula C15H17N3O6S B7908371 Lamivudine salicylate

Lamivudine salicylate

Cat. No.: B7908371
M. Wt: 367.4 g/mol
InChI Key: GFZSGYKUKMIFHP-UOERWJHTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lamivudine salicylate is a compound formed by the combination of lamivudine, a nucleoside reverse transcriptase inhibitor, and salicylic acid. Lamivudine is widely used in the treatment of HIV and hepatitis B infections due to its ability to inhibit viral replication. Salicylic acid, on the other hand, is known for its anti-inflammatory and analgesic properties. The combination of these two compounds results in a unique compound with potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of lamivudine salicylate involves the reaction of lamivudine with salicylic acid. One method involves dissolving lamivudine in a suitable solvent, such as water or ethanol, and then adding salicylic acid to the solution. The mixture is stirred at room temperature until the reaction is complete. The resulting this compound can be isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The process may involve the use of automated equipment for mixing, filtration, and purification to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Lamivudine salicylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives of this compound, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Lamivudine salicylate has several scientific research applications, including:

    Chemistry: The compound can be used as a model system to study the reactivity and stability of nucleoside analogs.

    Biology: Researchers can investigate the biological activity of this compound in various cell lines and animal models.

    Medicine: The compound’s potential therapeutic effects can be explored in the treatment of viral infections and inflammatory conditions.

    Industry: this compound can be used in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

Lamivudine salicylate exerts its effects through the combined actions of lamivudine and salicylic acid. Lamivudine inhibits viral replication by incorporating into viral DNA and causing chain termination. This action targets the reverse transcriptase enzyme in HIV and the polymerase enzyme in hepatitis B virus. Salicylic acid, on the other hand, exerts anti-inflammatory effects by inhibiting the production of prostaglandins, which are mediators of inflammation.

Comparison with Similar Compounds

Similar Compounds

    Lamivudine: A nucleoside reverse transcriptase inhibitor used in the treatment of HIV and hepatitis B.

    Salicylic Acid: An anti-inflammatory and analgesic compound used in the treatment of various skin conditions and inflammatory disorders.

    Zidovudine: Another nucleoside reverse transcriptase inhibitor used in the treatment of HIV.

Uniqueness

Lamivudine salicylate is unique due to its combination of antiviral and anti-inflammatory properties. This dual action makes it a promising candidate for the treatment of viral infections with associated inflammatory responses. The compound’s unique crystal structure and stability also contribute to its distinct characteristics compared to other similar compounds.

Properties

IUPAC Name

4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one;2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3S.C7H6O3/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6;8-6-4-2-1-3-5(6)7(9)10/h1-2,6-7,12H,3-4H2,(H2,9,10,13);1-4,8H,(H,9,10)/t6-,7+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZSGYKUKMIFHP-UOERWJHTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(S1)CO)N2C=CC(=NC2=O)N.C1=CC=C(C(=C1)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@H](S1)CO)N2C=CC(=NC2=O)N.C1=CC=C(C(=C1)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173522-96-8
Record name Benzoic acid, 2-hydroxy-, compd. with 4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2(1H)-pyrimidinone (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173522-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lamivudine salicylate
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Lamivudine salicylate
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